molecular formula C9H9ClN2O3 B2433861 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid CAS No. 719282-08-3

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

Cat. No.: B2433861
CAS No.: 719282-08-3
M. Wt: 228.63
InChI Key: NUSRNYHSRDMMQL-UHFFFAOYSA-N
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Description

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 2-position and a methylcarbamoyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 5-aminobenzoic acid, followed by the reaction with methyl isocyanate to introduce the methylcarbamoyl group . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carbamoylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The methylcarbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of oxidized benzoic acid derivatives.

    Reduction: Formation of reduced benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylcarbamoyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorobenzoic acid: Similar structure but lacks the methylcarbamoyl group.

    2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of a methylcarbamoyl group.

    2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of a methylcarbamoyl group.

Uniqueness

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is unique due to the presence of both the chlorine and methylcarbamoyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-5-(methylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11-9(15)12-5-2-3-7(10)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRNYHSRDMMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904981
Record name 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719282-08-3
Record name 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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